molecular formula C9H10N2O B12968607 2-(Aminomethyl)-1H-indol-3-ol

2-(Aminomethyl)-1H-indol-3-ol

Cat. No.: B12968607
M. Wt: 162.19 g/mol
InChI Key: IIHRELCJWWPUBA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-indol-3-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-indol-3-ol can be achieved through various methods. One common approach involves the reductive amination of indole-3-carboxaldehyde with formaldehyde and ammonia or an amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1H-indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-ketones, while substitution reactions can produce a variety of N-substituted indole derivatives .

Scientific Research Applications

2-(Aminomethyl)-1H-indol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indole core can interact with various enzymes and receptors, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1H-indol-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the indole core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-1H-indol-3-ol

InChI

InChI=1S/C9H10N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H,5,10H2

InChI Key

IIHRELCJWWPUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CN)O

Origin of Product

United States

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